3-Furanmethanethiol

Description

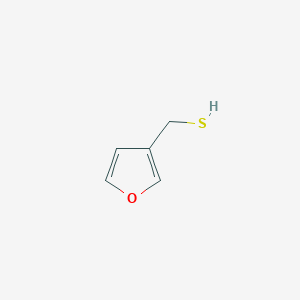

Structure

3D Structure

Properties

IUPAC Name |

furan-3-ylmethanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6OS/c7-4-5-1-2-6-3-5/h1-3,7H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVJBJBWGSWLPQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501315667 | |

| Record name | 3-Furanmethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108499-25-8 | |

| Record name | 3-Furanmethanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108499-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Furanmethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Sensory Contributions of 3 Furanmethanethiol

Olfactory Perception Studies of 3-Furanmethanethiol

Understanding how a compound is perceived by the human olfactory system is crucial for its role in aroma. Studies on the olfactory perception of this compound are limited, with a particular scarcity of quantitative data.

Based on available descriptions, this compound is characterized as possessing a roasted coffee-like aroma vulcanchem.com. This descriptor aligns with the sensory profiles of other furanmethanethiols, which are also noted for their association with roasted and coffee-like notes ntou.edu.twtandfonline.comnih.govnih.gov.

Quantitative olfactory threshold data for this compound are reported as unavailable in the reviewed literature vulcanchem.com. While comparative studies suggest that this compound might exhibit similar potency to its isomer, 2-furanmethanethiol, which has a reported detection threshold of 0.4–1.2 ng/L in wine vulcanchem.com, direct measurements for the 3-isomer are not provided.

Chemical Identification of this compound

| Property | Value |

| CAS Registry Number | 108499-25-8 |

| Molecular Formula | C₅H₆OS |

| Molecular Weight | 114.17 g/mol |

| IUPAC Name | Furan-3-ylmethanethiol |

Formation Mechanisms of 3 Furanmethanethiol

Non-Enzymatic Formation Pathways

Non-enzymatic pathways are the dominant routes for the generation of 3-Furanmethanethiol. These pathways are initiated by the thermal processing of food ingredients, leading to a cascade of reactions that ultimately produce this characteristic aroma compound.

The Maillard reaction, a complex series of non-enzymatic browning reactions between amino compounds and reducing sugars, is a major contributor to the formation of volatile sulfur compounds, including furanmethanethiols researchgate.netnih.govnih.govmdpi.com. This reaction proceeds through several stages, involving the initial condensation of sugars and amino acids, followed by rearrangements, degradation, and fragmentation of intermediates.

Sulfur-containing amino acids, particularly cysteine, are essential precursors for the formation of this compound. Cysteine provides the sulfur atom necessary for the thiol group researchgate.netnih.govtripod.com. During the Maillard reaction, cysteine can degrade to produce hydrogen sulfide (B99878) (H₂S) and other reactive sulfur intermediates researchgate.netscielo.br.

Carbohydrates, especially pentoses like ribose, are highly effective precursors for furanmethanethiols compared to hexoses such as glucose acs.org. The degradation of sugars yields reactive carbonyl compounds, including furfural (B47365) and other furan (B31954) derivatives ntou.edu.twuajy.ac.idresearchgate.net. Furfural, in particular, is considered a key intermediate that can react with hydrogen sulfide (derived from cysteine) to form furanmethanethiols, such as 2-furanmethanethiol researchgate.netntou.edu.twresearchgate.net. While specific data for this compound is less abundant, the general pathway involving furfural and H₂S is understood to produce various furanmethanethiol isomers ntou.edu.twresearchgate.net. Other intermediates, such as hydroxyacetaldehyde and mercapto-2-propanone, have also been implicated in the formation of furanthiols acs.org.

Synthetic Methodologies for 3 Furanmethanethiol

Chemical Synthesis Approaches

The chemical synthesis of furan-based thiols often involves the introduction of a thiol group onto a furan (B31954) ring. Established methods for similar compounds can be adapted for the synthesis of 3-furanmethanethiol.

While specific novel pathways for this compound are not extensively documented, the synthesis of the isomeric 2-furanmethanethiol (also known as furfuryl mercaptan) offers valuable insights. A common method involves the treatment of furfuryl alcohol with thiourea (B124793) in the presence of hydrochloric acid. wikipedia.org This reaction proceeds through an intermediate isothiouronium salt, which is then hydrolyzed to the thiol by heating with sodium hydroxide. wikipedia.org Adapting this to the 3-substituted isomer would likely involve starting with 3-furfuryl alcohol.

Another potential route could start from 3-furoic acid, which has established synthesis methods. rsc.org The carboxylic acid could be reduced to the corresponding alcohol (3-furfuryl alcohol) and then subjected to conditions similar to those used for the 2-isomer. Alternatively, conversion of 3-furoic acid to a halide followed by substitution with a sulfur nucleophile could be explored.

A patent describes the production of furan-3-thiols by reacting dihydrofuranone-3 or tetrahydrofuranone-3 with hydrogen sulfide (B99878) in the presence of anhydrous hydrogen chloride at elevated temperatures. google.com This suggests a pathway that builds the furan ring and introduces the thiol group in a concerted manner. Further investigation into the regioselectivity and applicability of this method for producing this compound specifically is warranted.

Research on the synthesis of 3-methylthio-substituted furans from 1,4-diaryl-2-butene-1,4-diones via a domino process involving reduction and Paal-Knorr furan synthesis also presents a potential, albeit more complex, strategy. nih.gov

The optimization of synthetic processes is crucial for industrial applications. For thiol synthesis, key parameters to consider include reaction temperature, catalyst concentration, and purification methods. While specific data for this compound is not available, studies on related compounds offer general guidance. For instance, in the synthesis of 2-furanmethanethiol, controlling the temperature during the reaction of furfuryl alcohol with thiourea is important to prevent polymerization and degradation of the furan ring. orgsyn.org

Purification of furan derivatives can be challenging due to their potential instability. Techniques such as distillation under reduced pressure and chromatography are commonly employed. googleapis.comgoogle.com For thiols, which are prone to oxidation to disulfides, purification under an inert atmosphere is often necessary. The purity of the final product is critical, especially for applications in the food and fragrance industry where trace impurities can significantly impact the sensory profile.

The following table summarizes hypothetical reaction parameters that could be optimized for the synthesis of this compound, based on methodologies for analogous compounds.

| Parameter | Potential Range | Rationale |

| Starting Material | 3-Furfuryl alcohol, 3-Furoic acid, Dihydrofuranone-3 | Availability and reactivity for subsequent thiolation. |

| Thiolating Agent | Thiourea, Hydrogen sulfide, Sodium hydrosulfide | Reactivity and selectivity in introducing the thiol group. |

| Catalyst | Hydrochloric acid, Lewis acids | To facilitate the reaction and improve conversion rates. |

| Solvent | Water, Ethanol, Toluene | Solubilization of reactants and influence on reaction kinetics. |

| Temperature | Room Temperature to 100°C | Balancing reaction rate with potential for side reactions and decomposition. |

| Reaction Time | 1 - 24 hours | Ensuring complete conversion of the starting material. |

| Purification Method | Distillation, Column Chromatography | To achieve high purity by removing unreacted starting materials, byproducts, and catalysts. |

Biotechnological Synthesis Approaches

Biotechnological methods offer a promising "green" alternative to chemical synthesis for the production of flavor and fragrance compounds. These approaches utilize enzymes or whole microbial cells to catalyze specific reactions.

Enzyme-assisted synthesis can provide high selectivity and operate under mild reaction conditions. Lipases and esterases are commonly used biocatalysts in the production of flavor compounds. imreblank.ch A study on the generation of thiols from thioacetates demonstrated the efficient enzymatic hydrolysis of S-3-(2-methylfuryl) thioacetate (B1230152) to 2-methyl-3-furanthiol (B142662). imreblank.ch An optimal yield of 88% was achieved using a lipase (B570770) from Candida rugosa. imreblank.ch This suggests that a chemoenzymatic approach, where a chemically synthesized thioacetate of 3-furanmethanol (B180856) is enzymatically hydrolyzed, could be a viable route to this compound.

The following table presents data from the enzyme-assisted synthesis of a related furanthiol, highlighting the potential for optimization.

| Enzyme Amount (units) | Incubation Time (min) | Yield of 2-methyl-3-furanthiol (%) |

| 6.5 | 15 | 10 |

| 26 | 15 | 50 |

| 65 | 15 | 88 |

| Data from a study on the enzymatic hydrolysis of S-3-(2-methylfuryl) thioacetate. imreblank.ch |

Another enzymatic approach involves the use of transaminases for the amination of biobased furanaldehydes, which could potentially be adapted for the introduction of other functional groups. nih.gov

Fermentation using microbial cultures is a well-established method for producing a wide range of chemicals, including aroma compounds. While there are no specific reports on the fermentation-based production of this compound, research on related compounds provides a proof of concept. For example, baker's yeast (Saccharomyces cerevisiae) has been shown to convert cysteine-furfural conjugates into 2-furfurylthiol. researchgate.net The yield of this biotransformation was optimized by adjusting parameters such as pH, substrate concentration, and aeration. researchgate.net An optimal yield of 37% for 2-furfurylthiol was obtained under anaerobic conditions at pH 8.0. researchgate.net

This pathway suggests that a similar process could be developed for this compound by feeding a 3-furfural-cysteine conjugate to a suitable microorganism. The selection and potential genetic engineering of microbial strains would be crucial for achieving high yields and productivity.

The production of other thiols, such as 3-sulfanylhexan-1-ol, has been shown to be enhanced in mixed fermentation cultures of Torulaspora delbrueckii and Saccharomyces cerevisiae. frontiersin.org This synergistic interaction suggests that exploring mixed microbial cultures could also be a fruitful strategy for the production of this compound.

The following table summarizes key findings from the fermentation-based production of 2-furfurylthiol, which could inform the development of a process for this compound.

| Microorganism | Substrate | Key Parameters | Product | Yield (%) |

| Saccharomyces cerevisiae (Baker's Yeast) | Cysteine-furfural conjugate | Anaerobic, pH 8.0, 30°C | 2-Furfurylthiol | 37 |

| Data from a study on the biotransformation of cysteine-aldehyde conjugates. researchgate.net |

Analytical Methodologies for 3 Furanmethanethiol Quantification and Identification

Sample Preparation and Extraction Techniques

Effective sample preparation is crucial for isolating and concentrating 3-Furanmethanethiol from complex matrices, thereby improving the limits of detection and ensuring accurate quantification.

Selective Enrichment Strategies for Thiols

Enrichment strategies aim to selectively isolate thiol compounds from a sample matrix, reducing background noise and increasing the analyte concentration. One approach involves the inherent reactivity of the thiol group with certain metal ions, which can be exploited for selective binding and separation vulcanchem.com. Thiol-affinity resins, such as those functionalized with thiopropyl groups, can capture thiol-containing peptides or proteins through disulfide exchange reactions, a method primarily used in proteomics but indicative of the principle of selective thiol capture nih.govnih.govosti.gov. While direct application of these specific protein-focused enrichment methods to small molecules like this compound is less common, the underlying principle of selective interaction with sulfur-containing groups can be adapted.

Derivatization Methods for Enhanced Detection

Derivatization is a common and critical step in the analysis of volatile thiols, including this compound, as it can improve their volatility, thermal stability, and detectability, particularly for gas chromatography (GC) and mass spectrometry (MS) libretexts.org. Key derivatization reagents and strategies include:

p-Hydroxymercuribenzoate (B1229956) (pHMB): This reagent forms stable, reversible complexes with thiols, facilitating their extraction and quantification. Methods validated for 2-furanmethanethiol using pHMB have been suggested as adaptable for this compound vulcanchem.comacs.orgnih.govacs.org.

4,4′-Dithiodipyridine (DTDP): DTDP reacts with thiols via thiol-disulfide exchange, offering advantages such as effectiveness at lower pH and rapid reaction kinetics, which can boost MS signal mdpi.comacs.org.

2,3,4,5,6-Pentafluorobenzyl bromide (PFBBr): PFBBr reacts with thiols to form pentafluorobenzyl derivatives, which are highly amenable to electron capture detection (ECD) in GC and exhibit excellent sensitivity when analyzed by negative chemical ionization mass spectrometry (NCI-MS) mdpi.comfao.orgnih.govresearchgate.net.

Ethyl propiolate (ETP): ETP is another reagent used for derivatizing thiols, forming adducts suitable for GC-MS and GC-MS/MS analysis, often improving sensitivity and chromatographic performance mdpi.comscielo.org.zajournals.ac.zaresearchgate.net.

These derivatization reactions convert the highly reactive and often volatile thiols into more stable and detectable derivatives, making them suitable for subsequent chromatographic separation and MS detection libretexts.orgmdpi.com.

Chromatographic Separation Techniques

Chromatography is essential for separating this compound from other components in a sample matrix. Both Gas Chromatography (GC) and Liquid Chromatography (LC) are employed, often in conjunction with mass spectrometry.

Gas Chromatography (GC) Applications

GC is particularly well-suited for the analysis of volatile compounds like this compound. Following derivatization, the resulting derivatives are separated based on their volatility and interaction with the stationary phase of the GC column. Common GC detectors include Flame Ionization Detectors (FID) and Mass Spectrometers (MS). GC-MS and GC-MS/MS are widely used for identifying and quantifying volatile thiols due to their high sensitivity and specificity fao.orgnih.govresearchgate.netscielo.org.zajournals.ac.zainfowine.comresearchgate.netresearchgate.netnih.govjst.go.jpeuropa.eunih.gov. For instance, PFBBr derivatization followed by GC-NCI-MS has demonstrated very low detection limits for related compounds like 2-furanmethanethiol, reaching as low as 0.5 ng/L fao.org.

Liquid Chromatography (LC) Applications

LC, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Convergence Chromatography (UPC²), is utilized when compounds are not sufficiently volatile or thermally stable for GC, or when derivatization is performed prior to separation. LC methods are often coupled with MS/MS for sensitive detection and quantification. For example, DTDP derivatization followed by UPC²-MS/MS has been employed for thiol analysis in wine, offering improved sensitivity mdpi.comscielo.org.za. Ebselen has also been used as a derivatization agent for LC-MS analysis of thiols ives-openscience.eu. LC-MS/MS is advantageous for complex matrices where GC might face challenges with matrix effects or thermal degradation libretexts.orgives-openscience.euresearchgate.net.

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) is the gold standard for identifying and quantifying trace levels of analytes like this compound. When coupled with GC or LC, MS provides structural information and high sensitivity.

GC-MS: Techniques such as Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) are employed for targeted quantification. SIM allows for the detection of specific ions characteristic of the analyte, while MRM, used in GC-MS/MS or LC-MS/MS, involves monitoring specific precursor-to-product ion transitions, offering enhanced selectivity and sensitivity acs.orgmdpi.comresearchgate.net.

LC-MS/MS: This hyphenated technique is widely used for its ability to handle complex samples and provide sensitive detection. Electrospray Ionization (ESI) in positive ion mode (ESI+) coupled with MRM is a common setup for thiol analysis mdpi.com.

Internal Standards: For accurate quantification, the use of internal standards, often isotopically labeled analogues of the target analyte, is critical. These standards compensate for variations in sample preparation, extraction efficiency, and matrix effects during MS detection acs.orgscielo.org.zaeurl-pesticides.eu.

The combination of appropriate derivatization, chromatographic separation (GC or LC), and sensitive MS detection (GC-MS, GC-MS/MS, LC-MS/MS) allows for the reliable determination of this compound at trace levels.

Compound List

| Compound Name | CAS Registry Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 108499-25-8 | C₅H₆OS | 114.17 |

| 2-Furanmethanethiol | 98-02-2 | C₅H₆OS | 114.17 |

| 3-Mercaptohexanol | 17715-88-7 | C₆H₁₄OS | 134.25 |

| 3-Mercaptohexyl acetate | 65731-13-9 | C₈H₁₆O₂S | 176.28 |

| 4-Mercapto-4-methylpentan-2-one | 13390-00-6 | C₆H₁₂OS | 132.22 |

Data Tables

Table 1: Common Derivatization Reagents for Thiol Analysis

| Reagent Name | Abbreviation | Target Functional Group | Primary Benefit | Typical Detection/Separation Method | Key References |

| p-Hydroxymercuribenzoate | pHMB | Sulfhydryl (-SH) | Forms reversible complexes, enables specific extraction/quantification | GC, GC-MS | vulcanchem.comacs.orgnih.govacs.orgresearchgate.net |

| 4,4′-Dithiodipyridine | DTDP | Sulfhydryl (-SH) | Reacts rapidly, effective at lower pH, enhances MS signal | LC-MS/MS, UPC²-MS/MS | mdpi.comacs.org |

| 2,3,4,5,6-Pentafluorobenzyl bromide | PFBBr | Sulfhydryl (-SH) | Enhances volatility and ECD detection in GC, suitable for NCI-MS | GC-MS (NCI-MS) | mdpi.comfao.orgnih.govresearchgate.net |

| Ethyl propiolate | ETP | Sulfhydryl (-SH) | Forms derivatives for GC analysis, improves sensitivity and chromatographic performance | GC-MS, GC-MS/MS | mdpi.comscielo.org.zajournals.ac.zaresearchgate.net |

Table 2: Chromatographic and Spectrometric Methods for Thiol Analysis

| Technique | Sample Prep/Derivatization | Separation Method | Detection Method | Key Applications/Notes | Example Detection Limits (for related thiols) | Key References |

| GC-MS | PFBBr derivatization | Gas Chromatography (GC) | NCI-MS | Analysis of volatile thiols, high sensitivity for PFBBr derivatives | 2-Furanmethanethiol: 0.5 ng/L fao.org | fao.orgnih.govresearchgate.netinfowine.comresearchgate.netnih.govjst.go.jpeuropa.eunih.gov |

| GC-MS/MS | Ethyl propiolate (ETP) | Gas Chromatography (GC) | MS/MS | Improved sensitivity for volatile thiols | 3-MH: 0.73 μg/L; 2-FM: 0.36 μg/L nih.gov | scielo.org.zajournals.ac.zaresearchgate.netscielo.org.za |

| LC-MS/MS (UPC²) | DTDP derivatization | UPC² | ESI+, MRM | Analysis of thiols in complex matrices like wine, improved sensitivity | Not specified for this compound | mdpi.comscielo.org.za |

| LC-MS/MS | Ebselen derivatization | Reverse Phase LC | ESI | Analysis of thiols in wine | Not specified for this compound | ives-openscience.eu |

| GC-MS | pHMB derivatization | Gas Chromatography (GC) | SIM | Specific extraction and quantification of thiols | 2-Furanmethanethiol: ~100 ng/L acs.org | vulcanchem.comacs.orgnih.govacs.orgresearchgate.net |

Single-Stage Mass Spectrometry (MS)

Single-stage mass spectrometry (MS) is a foundational technique for the identification of volatile compounds like this compound. In this method, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fingerprint for the compound, allowing for its tentative identification by comparing it against spectral libraries. For this compound (C₅H₆OS, molecular weight 114.17 g/mol ), MS can reveal characteristic fragmentation patterns. While specific fragmentation data for this compound in single-stage MS are not extensively detailed in all literature, general patterns for furan-containing thiols involve the loss of SH, CH₂SH, or cleavage of the furan (B31954) ring. The identification relies on matching these observed fragments with predicted or experimentally determined patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is a common hyphenated technique where GC separates the components of a mixture before they enter the mass spectrometer, enhancing the specificity of the identification.

Tandem Mass Spectrometry (MS/MS) for Improved Sensitivity

Tandem mass spectrometry (MS/MS), also known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly enhances the sensitivity and selectivity for quantifying target compounds, including this compound. In MS/MS, a precursor ion (e.g., the molecular ion or a characteristic fragment ion of this compound) is selected in the first mass analyzer, then fragmented in a collision cell, and specific product ions are detected in the second mass analyzer. This process filters out background noise and matrix interferences, enabling the detection of low-concentration analytes. Research into thermally derived aromas has noted the utility of MS-MS applications for sensitive detection, although specific SRM/MRM transitions for this compound are often developed for particular matrices and applications. The ability to monitor specific ion transitions makes MS/MS invaluable for accurate quantification in complex samples.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental composition and confirmation of molecular formulas. Unlike nominal mass measurements from single-stage or tandem MS, HRMS can distinguish between ions with very similar nominal masses but different elemental compositions. For this compound (C₅H₆OS), HRMS can provide a highly accurate mass measurement, confirming its presence and elemental formula with high confidence. This is particularly useful when identifying unknown compounds or when dealing with complex mixtures where isobaric interferences might occur. HRMS coupled with chromatographic separation (e.g., GC-HRMS or LC-HRMS) offers a robust approach for definitive identification and characterization of this compound in diverse samples.

Complementary Analytical Techniques

While mass spectrometry-based methods are powerful for identification and quantification, complementary techniques provide additional insights, particularly regarding sensory properties and absolute quantitation.

Gas Chromatography-Olfactometry (GC-O) for Aroma Linkage

Gas Chromatography-Olfactometry (GC-O) is a powerful sensory technique that couples the separation power of gas chromatography with human olfactory detection. In GC-O, the effluent from the GC column is split, with one portion directed to a detector (e.g., MS) and the other to a sniffing port where a trained assessor evaluates the aroma of eluting compounds. This allows for the direct correlation of specific volatile compounds with their perceived aroma characteristics. This compound is described as having a roasted coffee-like aroma vulcanchem.com. GC-O is essential for linking this perceived aroma to the presence of this compound in food and beverage samples, helping to identify key aroma contributors that might be missed by instrumental detection alone due to low concentrations or complex matrices.

Stable Isotope Dilution Analysis (SIDA) for Absolute Quantification

Stable Isotope Dilution Analysis (SIDA) is considered a gold standard for the absolute quantification of trace compounds in complex matrices. In SIDA, a known amount of a stable isotope-labeled analog of the target analyte (e.g., deuterium-labeled this compound) is added to the sample as an internal standard. This labeled standard behaves chemically identically to the native analyte during sample preparation, extraction, and chromatographic analysis, but is distinguishable by mass spectrometry due to the mass shift. By measuring the ratio of the native analyte to the labeled internal standard, accurate and precise absolute concentrations can be determined, compensating for any losses or variations during the analytical process. While specific SIDA methods for this compound are not widely published, the principle involves using an isotopically enriched version of the compound as an internal standard for highly accurate quantitation.

Chemical Reactivity and Stability of 3 Furanmethanethiol

Oxidation Reactions and Degradation Pathways

The thiol functional group in 3-Furanmethanethiol is readily oxidized, which is a primary pathway for its degradation. This reactivity is a critical factor in the loss of characteristic aromas in food products during processing and storage. nih.gov The stability of furanic thiols is often low, and they are prone to rapid degradation through oxidative reactions. nih.gov

A principal oxidation pathway for thiols, including this compound, is the formation of corresponding disulfide derivatives. In this reaction, two thiol molecules are oxidized to form a disulfide bond (R-S-S-R). This conversion can be initiated by various oxidizing agents, such as molecular oxygen, especially in the presence of catalysts. wikipedia.org

Model studies on the closely related compound, 2-furfurylthiol, have shown that it readily oxidizes to form difurfuryl disulfide as a major product. nih.gov This reaction can be facilitated by reagents like bromine or iodine. wikipedia.org The general mechanism involves the removal of a hydrogen atom from two thiol groups, followed by the formation of a sulfur-sulfur bond. This transformation results in a significant loss of the original thiol, impacting the sensory profile of the product.

Table 1: Key Oxidation Products of Furanmethanethiols This table is generated based on known reactions of analogous furanthiols.

| Reactant | Oxidizing Condition | Major Product |

| This compound | Oxygen, Metal Catalysts | Bis(furan-3-ylmethyl) disulfide |

| 2-Furfurylthiol | Fenton-type reaction | Difurfuryl disulfide |

Impact of Oxidative Stressors

The degradation of this compound is significantly accelerated by the presence of oxidative stressors. nih.gov These include reactive oxygen species (ROS) and environmental factors that promote their formation.

Reactive Oxygen Species (ROS): Species such as hydroxyl radicals (•OH) and hydrogen peroxide (H₂O₂) are potent initiators of thiol degradation. nih.gov Fenton-type reactions, which involve hydrogen peroxide and transition metals like iron, generate highly reactive hydroxyl radicals that can readily attack the thiol group. nih.gov

Environmental Factors: The stability of the compound is influenced by the availability of light and atmospheric oxygen. nih.gov High temperatures can also accelerate the rate of oxidative degradation. The susceptibility to oxidation means that the concentration of furanic thiols can decrease rapidly, leading to staling or loss of desirable aroma. nih.gov

Table 2: Common Oxidative Stressors and Their Effect on this compound

| Stressor | Chemical Species Involved | Primary Effect on this compound |

| Fenton Reaction | H₂O₂, Transition Metal Ions (e.g., Fe²⁺) | Generation of •OH radicals, leading to rapid oxidation and disulfide formation. nih.gov |

| Atmospheric Oxygen | O₂ | Slow oxidation, often catalyzed by metal ions or light, leading to disulfide formation. wikipedia.org |

| Light (Photoxidation) | Light energy, Photosensitizers | Can promote the formation of ROS, accelerating degradation. nih.gov |

| Heat | Thermal energy | Increases the rate of all oxidative reactions. nih.gov |

Interactions with Food Matrix Components

In a food system, this compound can interact with numerous components, which affects its stability, volatility, and sensory perception. nih.gov These interactions can be covalent or non-covalent.

The thiol group of this compound can be deprotonated to form a thiolate anion (RS⁻). Thiolates are classified as soft Lewis bases and therefore coordinate effectively with transition metals that act as soft Lewis acids. This interaction leads to the formation of stable metal-thiolate complexes. The stability of these complexes can sequester the thiol, reducing its volatility and reactivity in other pathways.

Table 3: Potential Metal Ion Interactions with this compound

| Metal Ion | Classification | Nature of Interaction |

| Copper (Cu⁺, Cu²⁺) | Soft/Borderline Lewis Acid | Strong coordination with the thiolate group. |

| Iron (Fe²⁺, Fe³⁺) | Borderline Lewis Acid | Forms metal-thiolate complexes; can also catalyze oxidation (Fenton reaction). |

| Zinc (Zn²⁺) | Borderline Lewis Acid | Forms stable complexes with thiolates. |

| Mercury (Hg²⁺) | Soft Lewis Acid | Very strong affinity for thiol groups. |

Interactions with Macromolecules

This compound and its derivatives can interact with macromolecules such as proteins and polysaccharides. nih.gov

Proteins: The disulfide form of this compound can undergo thiol-disulfide exchange reactions with the sulfhydryl groups of cysteine residues in proteins. This results in the covalent binding of the furan (B31954) moiety to the protein. This type of interaction can significantly reduce the volatility of the aroma compound.

Polysaccharides and Melanoidins: Non-covalent interactions, such as hydrophobic binding, can occur between this compound and large polymers. In thermally processed foods, furanic thiols may also interact with melanoidins, the brown polymeric products of the Maillard reaction. nih.gov These interactions can trap the aroma compound within the food matrix, altering its release and perception.

Theoretical and Computational Studies of 3 Furanmethanethiol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the intrinsic properties of a molecule from first principles. nrel.gov These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

The electronic structure of a molecule governs its chemical behavior, including its reactivity and spectroscopic properties. For 3-Furanmethanethiol, DFT calculations can be employed to map its electron density distribution, identify molecular orbitals, and calculate key electronic parameters. youtube.comresearchgate.net

Key aspects of the electronic structure that would be elucidated include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability. nih.gov

Electrostatic Potential (ESP) Map: An ESP map illustrates the charge distribution on the molecule's surface. For this compound, this would reveal electron-rich regions (negative potential), likely around the oxygen and sulfur atoms, and electron-poor regions (positive potential), often near the hydrogen atoms. These maps are valuable for predicting sites of electrophilic and nucleophilic attack.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 1.9 D | Measures overall molecular polarity |

This table presents hypothetical data based on typical values for similar organosulfur compounds to illustrate the outputs of quantum chemical calculations.

Quantum chemical methods are highly effective for predicting the thermochemical properties of molecules, which are fundamental to understanding their stability and energy in chemical processes. nih.gov High-level composite methods, such as the Gaussian-n (Gn) theories (e.g., G3), are often used to achieve high accuracy in these predictions. mdpi.com

For this compound, these calculations can determine:

Enthalpy of Formation (ΔfH°): This is the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. It is a key measure of the molecule's intrinsic stability. mdpi.com

Standard Entropy (S°): This value quantifies the degree of disorder of the molecule at a standard state.

Heat Capacity (Cv): This property measures the amount of heat required to raise the temperature of the substance by a certain amount.

Computational studies on the isomer 2-Furanmethanethiol have shown excellent agreement between theoretical (G3) and experimental values for the enthalpy of formation, validating the computational approach for this class of compounds. mdpi.com

| Property | Predicted Value | Unit |

|---|---|---|

| Standard Enthalpy of Formation (gas) | -75.0 ± 5.0 | kJ·mol⁻¹ |

| Standard Entropy | 350.0 | J·mol⁻¹·K⁻¹ |

| Heat Capacity (Cv) | 105.0 | J·mol⁻¹·K⁻¹ |

This table contains representative values to demonstrate the type of data generated from thermochemical calculations, informed by studies on similar furan (B31954) derivatives. mdpi.com

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules, including their preferred shapes and the pathways of their reactions.

This compound is a flexible molecule due to the rotation around the single bonds connecting the furan ring, the methylene (B1212753) group (-CH2-), and the thiol group (-SH). Conformational analysis involves mapping the potential energy surface of the molecule as a function of the rotation around these bonds to identify the most stable three-dimensional arrangements (conformers). researchgate.net

The key dihedral angles to consider would be:

O-C-C-S: Rotation around the bond connecting the furan ring to the methylene group.

C-C-S-H: Rotation around the bond connecting the methylene group to the sulfur atom.

By systematically rotating these bonds and calculating the energy at each step, a potential energy profile can be generated. The conformations corresponding to energy minima are the most stable and thus the most populated at equilibrium. The energy maxima correspond to transition states between conformers. youtube.com This analysis helps in understanding how the molecule's shape influences its interactions with other molecules, such as receptors in biological systems. researchgate.netmdpi.com

| Conformer | Dihedral Angle (C-C-S-H) | Relative Energy (kJ/mol) | Stability |

|---|---|---|---|

| Anti | 180° | 0.0 | Most Stable |

| Gauche | 60° | 2.5 | Stable |

| Eclipsed | 0° | 15.0 | Least Stable (Transition State) |

This table provides a simplified, hypothetical example of results from a conformational analysis, illustrating the energy differences between staggered (anti, gauche) and eclipsed conformers. youtube.com

Computational chemistry is a vital tool for exploring the mechanisms of chemical reactions. nih.gov It allows for the mapping of reaction pathways, the identification of transient intermediates, and the calculation of activation energies, which determine the reaction rate.

For this compound, theoretical studies could predict the mechanisms of various reactions, such as:

Oxidation of the Thiol Group: The thiol can be oxidized to form disulfides or other sulfur-oxygen species. Calculations can determine the favorability of different oxidation pathways.

Diels-Alder Reactions: The furan ring can act as a diene in Diels-Alder cycloadditions. Studies on 2-furanmethanethiol have shown its reactivity with dienophiles like maleic anhydride. researchgate.net Computational modeling could predict the stereoselectivity (endo/exo) and regioselectivity of such reactions for the 3-isomer.

Radical Scavenging: Thiols are known to be effective radical scavengers. Computational methods can model the reaction with a radical species (e.g., a hydroxyl radical), calculate the reaction barrier, and determine the stability of the resulting thiyl radical.

By locating the transition state structure for a proposed reaction step and calculating its energy relative to the reactants, the activation energy can be determined. A lower activation energy implies a faster reaction. This predictive capability is crucial for understanding the chemical fate of this compound in various environments.

Future Research Directions for 3 Furanmethanethiol

In-Depth Elucidation of Formation Pathways in Complex Systems

The formation of 3-Furanmethanethiol is primarily associated with thermal processing, particularly the Maillard reaction and Strecker degradation pathways, involving precursors such as sugars (e.g., glucose, ribose) and amino acids (e.g., cysteine) nih.govnih.govfrontiersin.orgntou.edu.twacs.orghilarispublisher.comnih.gov. While these general mechanisms are understood, a deeper investigation into how these reactions proceed within complex food matrices is essential.

Future research should focus on:

Interactions with Matrix Components: Elucidating how other food constituents, such as lipids, proteins, polysaccharides, and varying pH levels, influence the reaction kinetics and yield of 3-FMT during processing. For instance, the presence of phospholipids (B1166683) has been shown to alter the formation of sulfur compounds during heating ntou.edu.tw.

Specific Reaction Conditions: Detailed studies on the impact of specific temperature profiles, moisture content, and the presence of catalysts or inhibitors on the preferential formation of 3-FMT over other sulfur compounds or degradation products. Understanding these nuances is critical for controlling its presence in processed foods.

Non-Maillard Pathways: Investigating less common or synergistic pathways that might contribute to 3-FMT formation, especially in diverse food systems beyond coffee and wine, such as roasted nuts or cooked meats where sulfur compounds are prevalent ntou.edu.twacs.org.

Development of Targeted Biosynthetic Approaches

The growing demand for sustainable and controlled production of aroma compounds presents an opportunity for biotechnological methods. While current research on 3-FMT primarily focuses on its occurrence in processed foods, the development of targeted biosynthetic pathways offers a promising avenue for its production.

Key areas for future research include:

Enzymatic Synthesis: Identifying and characterizing specific enzymes capable of catalyzing the formation of 3-FMT from readily available precursors. This could involve exploring enzymes involved in sulfur metabolism or furan (B31954) ring synthesis.

Metabolic Engineering of Microorganisms: Engineering microbial cell factories (e.g., Escherichia coli, Saccharomyces cerevisiae) to produce 3-FMT. This would involve designing or optimizing metabolic pathways, potentially leveraging the shikimate pathway or other relevant routes for aromatic and sulfur-containing compound biosynthesis nih.govoup.comfrontiersin.orgfrontiersin.org. Research in producing other aromatic compounds via metabolic engineering provides a strong foundation for this endeavor nih.govoup.comfrontiersin.orgfrontiersin.orgacs.org.

Pathway Optimization: Optimizing fermentation conditions and genetic modifications to maximize the yield, purity, and cost-effectiveness of biosynthesized 3-FMT.

Advanced Characterization of Sensory Interactions

The potent sensory impact of this compound necessitates a thorough understanding of its interaction with human olfactory receptors and its role within complex aroma mixtures. Current knowledge indicates its "coffee-like" aroma and extremely low odor thresholds vulcanchem.comresearchgate.net.

Future research should delve into:

Olfactory Receptor Mechanisms: Investigating the specific binding mechanisms of 3-FMT to olfactory receptors (ORs). Emerging research suggests that metals, particularly copper, may play a role in the activation of ORs by thiols researchgate.netwikipedia.orgnih.gov. Understanding these molecular interactions can provide insights into odor perception and the development of targeted flavor modulators.

Odor Threshold Variability: Exploring factors that might influence the perceived odor threshold of 3-FMT in different food matrices and under varying conditions, moving beyond simple aqueous threshold values.

Exploration of New Analytical Paradigms for Trace Level Detection

The reactive nature, low molecular weight, and trace concentrations of this compound present significant challenges for its accurate and sensitive analysis in complex food and beverage matrices mdpi.comresearcher.lifenih.govresearchgate.netnih.gov. While established methods like Gas Chromatography-Mass Spectrometry (GC-MS) coupled with derivatization techniques (e.g., using p-hydroxymercuribenzoate (B1229956) or Ebselen) and Solid-Phase Microextraction (SPME) are employed researcher.lifemdpi.comnih.govives-openscience.euinfowine.com, there is a continuous need for improved analytical paradigms.

Future research directions should focus on:

Enhanced Sensitivity and Selectivity: Developing novel derivatization agents or chromatographic separation techniques (e.g., GC×GC) that offer higher selectivity and sensitivity for thiols, enabling detection at even lower concentrations and improving signal-to-noise ratios in complex samples.

High-Throughput and Real-Time Analysis: Exploring advancements in analytical technologies, such as hyphenated techniques (e.g., LC-MS/MS) or novel sensor platforms (potentially utilizing nanomaterials), to facilitate faster, more efficient, and potentially real-time monitoring of 3-FMT during food processing and quality control nih.govmdpi.comnih.govives-openscience.euacs.org.

Matrix-Independent Quantification: Investigating methods that minimize matrix effects, which can interfere with the accurate quantification of volatile thiols. This could involve advanced sample preparation techniques or the use of internal standards with similar chemical properties to 3-FMT.

Q & A

Q. What are the established synthetic routes for 3-Furanmethanethiol in laboratory settings?

Methodological Answer: A common synthesis involves reacting trifluoromethyl iodide (CF₃I) with hydrogen sulfide (H₂S) in the presence of a base (e.g., NaOH) under controlled conditions. Key parameters include:

- Temperature: Maintained between 0–25°C to prevent side reactions.

- Pressure: Atmospheric or slightly elevated to enhance gas-phase reactivity.

- Purification: Distillation or chromatography is used to isolate the product from byproducts like HI .

| Reagent | Role | Conditions |

|---|---|---|

| CF₃I | Trifluoromethyl source | Reactant, stoichiometric equivalence |

| H₂S | Sulfur donor | Excess to drive reaction completion |

| NaOH | Base (neutralizes HI) | Catalytic or stoichiometric |

Q. How can researchers ensure high purity of this compound during synthesis?

Methodological Answer:

- Distillation: Fractional distillation under reduced pressure minimizes thermal degradation.

- Chromatography: Silica gel column chromatography with non-polar solvents (e.g., hexane) separates impurities.

- Analytical Validation: Gas chromatography (GC) with flame ionization detection (FID) confirms purity (>98%) .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS): Identifies molecular ions (e.g., m/z 102 for [M⁺]) and fragmentation patterns .

- Infrared Spectroscopy (IR): Detects key functional groups (e.g., S-H stretch at ~2550 cm⁻¹, C-F stretches at 1100–1250 cm⁻¹) .

- Nuclear Magnetic Resonance (NMR): ¹⁹F NMR confirms trifluoromethyl group integrity (δ −60 to −70 ppm) .

Advanced Research Questions

Q. How does the regioselectivity of photocycloaddition reactions involving this compound vary under different conditions?

Methodological Answer: Regioselectivity in reactions with electron-deficient partners (e.g., 2-cyanonaphthalenes) depends on:

- Solvent Polarity: Polar solvents (e.g., acetonitrile) favor charge-transfer complexes, altering reaction pathways.

- Light Wavelength: UV-A (365 nm) vs. UV-C (254 nm) influences excitation states and bond formation .

- Catalysts: Lewis acids (e.g., BF₃) enhance electrophilic activation of the furan ring .

| Condition | Effect on Regioselectivity |

|---|---|

| Non-polar solvent | Favors [2+2] cycloaddition |

| Polar solvent | Promotes [4+2] Diels-Alder pathways |

| UV-C irradiation | Increases radical-mediated pathways |

Q. What strategies can resolve discrepancies in reported biological activities of this compound derivatives?

Methodological Answer:

- Systematic Variable Comparison: Replicate studies under identical conditions (e.g., pH, solvent, temperature) to isolate confounding factors.

- Contradiction Analysis: Apply iterative qualitative frameworks (e.g., TRIZ principles) to identify overlooked variables (e.g., impurity profiles, stereochemical effects) .

- Meta-Analysis: Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify trends or outliers .

Q. How can researchers design experiments to study oxidative degradation pathways of this compound?

Methodological Answer:

- Oxidant Screening: Test H₂O₂, KMnO₄, and O₃ under varying pH (acidic vs. basic) to track intermediate formation (e.g., sulfonic acids) .

- Kinetic Studies: Use stopped-flow UV-Vis spectroscopy to monitor real-time degradation rates.

- Stability Profiling: Store samples under accelerated conditions (40°C, 75% RH) and analyze degradation products via LC-MS .

Data Contradiction and Validation

Q. How should researchers address conflicting data on the thermal stability of this compound?

Methodological Answer:

- Controlled Replication: Repeat thermogravimetric analysis (TGA) with standardized heating rates (e.g., 10°C/min) and inert atmospheres (N₂ vs. air).

- Principal Contradiction Analysis: Identify whether discrepancies arise from instrumental calibration, sample purity, or environmental factors (e.g., humidity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.